molecular formula C15H18N4O B2583414 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one CAS No. 1007919-73-4

3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one

Numéro de catalogue: B2583414
Numéro CAS: 1007919-73-4
Poids moléculaire: 270.336
Clé InChI: VJMTUHWRCZDCDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one (CAS 1007919-73-4) is a chemical building block with a molecular weight of 270.33 g/mol and the molecular formula C15H18N4O . Its structure integrates a phenyl-substituted pyrazole ring connected to a 2-piperazinone moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The pyrazole core is a prominent scaffold in pharmaceuticals, known for its diverse biological activities . Piperazine derivatives are also widely explored in drug discovery. This combination of features makes this compound a versatile precursor for developing novel bioactive molecules. It is particularly useful for researchers constructing compound libraries for high-throughput screening or investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10-13(14-15(20)17-9-8-16-14)11(2)19(18-10)12-6-4-3-5-7-12/h3-7,14,16H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMTUHWRCZDCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(=O)NCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with piperazine derivatives. One common method includes the use of ethanolic NaOH at room temperature to facilitate the reaction . The reaction mixture is then poured into ice-cold water, and the resulting solid is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrazole compounds.

Mécanisme D'action

The mechanism of action of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name / ID Molecular Formula Key Substituents/Features Notable Properties
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one (Target) C₁₅H₁₈N₄O - Piperazin-2-one (ketone)
- 3,5-Dimethylpyrazole
- 1-Phenyl group
Enhanced hydrogen bonding via ketone; moderate polarity
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazinyl}-2,2-diphenylethanone C₂₉H₂₈N₆O₃ - Nitrophenyl group
- Diphenylethanone
- Piperazine (non-ketone)
Increased electron-withdrawing effects (nitro group); higher molecular weight
N-(4-Benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanimine (BD764817) C₂₃H₂₇N₅ - Methanimine (C=N)
- Benzylpiperazine
Reduced hydrogen bonding capacity; potential for imine-related reactivity
(R)-3-(t-Butoxymethyl)piperazin-2-one derivative C₁₄H₂₅F₃N₂O₃ - t-Butoxymethyl group
- Trifluorophenyl substituent
Enhanced steric bulk; improved metabolic stability due to fluorine substituents

Functional Differences

  • Hydrogen Bonding : The ketone in the target compound enables stronger hydrogen bonding compared to methanimine (BD764817) or unmodified piperazine (), influencing crystal packing and ligand-receptor interactions .
  • Solubility and Bioavailability : Bulky substituents (e.g., t-butoxymethyl in ) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Computational and Crystallographic Insights

  • Electron Density Analysis : Multiwfn-based studies reveal that the ketone in the target compound generates a localized electron-deficient region, facilitating interactions with electron-rich biological targets .
  • Crystal Packing: SHELX-refined structures (e.g., ) show that nitro and diphenylethanone groups promote layered stacking via π-π interactions, whereas the target compound’s simpler structure may favor helical hydrogen-bonded networks .
  • Noncovalent Interactions: NCI plots () highlight steric repulsion in BD764817 due to the benzyl group, absent in the target compound.

Q & A

Q. What are the key structural features and analytical techniques for confirming the identity of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one?

The compound contains a piperazin-2-one core (C₄H₈N₂O) and a substituted pyrazole group. Key analytical methods include:

  • NMR spectroscopy : To confirm the piperazin-2-one ring (e.g., carbonyl resonance at ~170 ppm in 13C^{13}\text{C} NMR) and pyrazole substituents.
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., ESI+ m/z) should align with the molecular formula (C₁₆H₁₉N₅O).
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for verifying substituent positions .

Q. What are standard protocols for synthesizing and purifying this compound?

A typical synthesis involves:

  • Condensation reactions : Combining substituted pyrazole precursors (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole) with activated piperazin-2-one derivatives under reflux conditions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).
  • Purity assessment : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) and iodine vapor visualization .

Q. How should researchers handle and store this compound safely in the lab?

  • Handling : Use PPE (gloves, goggles) in a fume hood due to potential respiratory and skin irritation risks.
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
  • Catalysis : Use trifluoroacetic acid (TFA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions, as seen in analogous piperazin-2-one syntheses .

Q. What computational methods are effective for predicting retrosynthetic pathways or biological targets?

  • Retrosynthesis prediction : Tools like T-Rex leverage pre-trained language models to propose precursors (e.g., pyridine intermediates or brominated aryl ethers).
  • Docking studies : Molecular dynamics simulations can predict binding affinity to targets like Factor Xa (a thrombosis-related enzyme) based on piperazin-2-one amide interactions .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., α-SMA antibodies for fibrosis studies).
  • Data triangulation : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models of disease) results to validate mechanisms .

Q. What strategies are effective for modifying the piperazin-2-one core to improve pharmacokinetic properties?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring to enhance metabolic stability.
  • Phosphorylation : React with triethyl phosphite to generate phosphonates, which improve solubility and bioavailability (see analogous morpholin-3-one reactions) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.